6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Description
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Properties
CAS No. |
205755-86-8 |
|---|---|
Molecular Formula |
C14H11ClF3NO2 |
Molecular Weight |
317.69 g/mol |
IUPAC Name |
(4S)-6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13(14(16,17)18)10-8-9(15)5-6-11(10)19-12(20)21-13/h5-6,8H,2-3H2,1H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
RNMIPUHUAVCLHQ-ZDUSSCGKSA-N |
SMILES |
CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |
Isomeric SMILES |
CCCC#C[C@]1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |
Canonical SMILES |
CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |
Synonyms |
6-Chloro-1,4-dihydro-4-(1-pentyn-1-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Benzoxazin-2-one, also known as 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a primary target for antiretroviral drugs.
Mode of Action
Benzoxazin-2-one interacts with its target, the reverse transcriptase enzyme, by blocking its function. This prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the HIV virus.
Biochemical Pathways
The biosynthesis of benzoxazin-2-one involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates. Seven of these genes (Bx1-Bx6 and Bx8) form a cluster at the tip of the short arm of maize chromosome 4 that includes four P450 genes (Bx2-5) belonging to the same CYP71C subfamily.
Pharmacokinetics
The pharmacokinetics of benzoxazin-2-one, specifically its absorption, distribution, metabolism, and excretion (ADME) properties, are favorable for its use as an antiretroviral drug. It has a bioavailability of 40–45% under fasting conditions, is highly protein-bound (99.5–99.75%), and is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways. The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours. It is excreted via the kidneys (14–34%) and feces (16–61%).
Result of Action
The molecular and cellular effects of benzoxazin-2-one’s action include the inhibition of HIV replication, leading to a decrease in viral load and an increase in CD4 cell count. This results in the improvement of immune function in individuals with HIV.
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzoxazin-2-one. Soil properties including organic matter, reactive mineral surfaces, ion exchange capacity, inorganic ions, and abiotic and biotic factors of the soil environment significantly influence the activity of benzoxazin-2-one. Furthermore, the abundance of benzoxazin-2-one in plants can be induced locally by pest and pathogen attack.
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